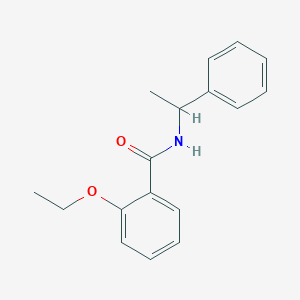

2-ethoxy-N-(1-phenylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethoxy-N-(1-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethoxy group attached to the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-phenylethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is considered green, rapid, and highly efficient . Another method involves mixing benzoyl chloride or benzoic acid with phenethylamine and an alkali metal hydroxide in water. This aqueous reaction avoids the use of organic solvents, making it more environmentally friendly .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-phenylethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-ethoxy-N-(1-phenylethyl)benzamide exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests potential anti-inflammatory effects as well.

Anticancer Potential

The compound has been evaluated for its anticancer activity against human colorectal carcinoma cell lines. Preliminary studies indicate that it may induce cell death in cancer cells by interfering with specific molecular pathways, similar to established anticancer drugs .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | TBD |

| Standard Drug (5-FU) | HCT116 | 9.99 |

Inhibition of Enzymatic Activity

The compound has shown potential to inhibit enzymes that play roles in inflammation and cancer progression. This inhibition can lead to reduced inflammation and tumor growth, providing a dual therapeutic approach .

Material Science

In addition to its biological applications, this compound may serve as a building block for synthesizing more complex materials in the chemical industry. Its structural properties make it suitable for developing new polymers or other industrial chemicals.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- A study demonstrated its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

- Another investigation focused on its anticancer properties, revealing significant cytotoxicity against colorectal cancer cells compared to standard treatments .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induced apoptosis in colorectal cancer cells |

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

- 2,3-dimethoxybenzamide

- 3-acetoxy-2-methylbenzamide

- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

2-ethoxy-N-(1-phenylethyl)benzamide is unique due to its specific structural features, such as the ethoxy group and phenylethyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of antioxidant and antibacterial activities, making it a valuable compound for various applications .

Biological Activity

2-Ethoxy-N-(1-phenylethyl)benzamide is a compound that belongs to the benzamide class, characterized by its unique structural features, including an ethoxy group and a phenylethyl moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anti-inflammatory effects. This article will explore the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Ethoxy Group : Enhances lipophilicity, potentially influencing biological interactions.

- Phenylethyl Moiety : Contributes to the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that benzamide derivatives, including this compound, exhibit effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, making it a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, some benzamides have demonstrated significant inhibition of prostaglandin E2 (PGE2), a key mediator in inflammation .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory processes.

- Receptor Interaction : It may interact with specific receptors, modulating their activity and leading to anti-inflammatory and antimicrobial effects.

Case Studies

-

In Vitro Studies :

- A study investigating similar benzamide compounds demonstrated their ability to reduce inflammation in cell models by inhibiting PGE2 synthesis significantly compared to control groups .

- Another study showed that derivatives similar to this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy.

- Animal Models :

Comparative Analysis of Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition; receptor modulation |

| N-Phenylcarbamothioylbenzamides | High | Moderate | PGE2 synthesis inhibition |

| Benzamide Derivative X | Low | High | Cytokine inhibition |

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing 2-ethoxy-N-(1-phenylethyl)benzamide with high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Coupling: React 2-ethoxybenzoic acid with 1-phenylethylamine using a coupling agent like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen.

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

Characterization: Confirm structure using 1H NMR (e.g., δ 7.82–7.74 ppm for aromatic protons, δ 5.34 ppm for the methine proton) and 13C NMR (e.g., δ 166.68 ppm for the amide carbonyl) .

Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of intermediates. Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 ratio of acid to amine) to avoid byproducts.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- 1H and 13C NMR: Key signals include the ethoxy group (δ 1.61 ppm for CH3, δ 4.1–4.3 ppm for OCH2) and amide NH (δ 6.40 ppm, broad). Compare with published data .

- FT-IR: Confirm amide C=O stretch (~1650 cm−1) and ethoxy C-O (~1250 cm−1) .

- Mass Spectrometry (HRMS): Verify molecular ion peak (expected [M+H]+ at m/z 284.1522).

Q. How to design initial biological screening assays for this compound?

Methodological Answer:

- Target Selection: Prioritize targets based on structural analogs (e.g., benzamide inhibitors of kinases or GPCRs).

- Assay Types:

- Enzymatic assays (IC50 determination) using fluorescence-based readouts.

- Cell viability assays (e.g., MTT) for cytotoxicity profiling.

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%).

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across different studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Purity Validation: Re-characterize the compound via HPLC (>95% purity) to exclude degradation products.

- Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity if initial data came from enzymatic assays) .

Q. What strategies enable enantioselective synthesis of (S)- or (R)-2-ethoxy-N-(1-phenylethyl)benzamide?

Methodological Answer:

- Chiral Auxiliaries: Use enantiopure 1-phenylethylamine (e.g., (S)-configuration) as the starting amine, leveraging its inherent chirality during amide bond formation .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in dynamic kinetic resolution.

- Analytical Validation: Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How to investigate the compound’s interaction with biological targets using computational methods?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., COX-2 or β-amyloid). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the ethoxy-phenyl moiety .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities .

Q. How to analyze reaction mechanisms for unexpected byproducts during synthesis?

Methodological Answer:

- Mechanistic Probes: Use 18O-labeling or deuterated solvents to track oxygen/nitrogen sources in byproducts.

- Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to identify intermediate species.

- Computational DFT: Calculate energy barriers for proposed pathways (e.g., via Gaussian 16) to pinpoint competing reactions .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., halogenated ethoxy groups or substituted benzamide rings).

- Bioactivity Profiling: Test analogs in dose-response assays (e.g., IC50 against cancer cell lines).

- Data Analysis: Use multivariate regression (e.g., CoMFA) to correlate structural features with activity .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

2-ethoxy-N-(1-phenylethyl)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-3-20-16-12-8-7-11-15(16)17(19)18-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,18,19) |

InChI Key |

CHDBZNZUQCQBPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.